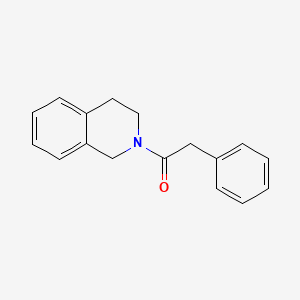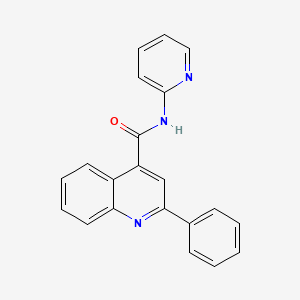![molecular formula C19H24FN3O B5596603 N-{[1-(2-fluorophenyl)cyclopentyl]methyl}-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5596603.png)
N-{[1-(2-fluorophenyl)cyclopentyl]methyl}-3-propyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[1-(2-fluorophenyl)cyclopentyl]methyl}-3-propyl-1H-pyrazole-5-carboxamide, commonly known as "CPP-ACP," is a chemical compound that has gained significant attention in the field of dentistry. It is a white crystalline powder that is water-soluble and has a molecular weight of 401.5 g/mol. CPP-ACP has been extensively studied for its potential use in the prevention and treatment of dental caries, which is a major oral health problem worldwide.
Mécanisme D'action
CPP-ACP works by enhancing the remineralization of enamel and dentin, which are the two main components of teeth. It does this by binding to calcium and phosphate ions in saliva and forming complexes that can penetrate the tooth surface. Once inside the tooth, CPP-ACP can release calcium and phosphate ions, which can then react with the tooth mineral to form a protective layer that can resist acid attack and prevent the formation of cavities.
Biochemical and Physiological Effects:
CPP-ACP has been shown to have several biochemical and physiological effects. It can enhance the remineralization of enamel and dentin, which can help prevent the formation of cavities. It can also inhibit the growth of bacteria that are associated with dental caries, such as Streptococcus mutans. Additionally, CPP-ACP has been shown to have anti-inflammatory and antioxidant properties, which can help reduce inflammation and oxidative stress in the oral cavity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CPP-ACP in lab experiments is that it is a well-characterized compound that has been extensively studied. This means that researchers can easily obtain high-quality CPP-ACP and use it in their experiments with confidence. Additionally, CPP-ACP is water-soluble, which makes it easy to work with in aqueous solutions.
One of the main limitations of using CPP-ACP in lab experiments is that it can be expensive to obtain in large quantities. Additionally, CPP-ACP can be sensitive to pH changes, which can affect its stability and effectiveness.
Orientations Futures
There are several future directions for research on CPP-ACP. One area of interest is the development of new formulations of CPP-ACP that can be used in different forms, such as mouthwash, toothpaste, or chewing gum. Another area of interest is the use of CPP-ACP in combination with other compounds, such as fluoride or probiotics, to enhance its effectiveness. Additionally, there is ongoing research on the use of CPP-ACP in the prevention and treatment of other oral health problems, such as periodontal disease and oral cancer.
Conclusion:
CPP-ACP is a promising compound that has shown significant potential in the prevention and treatment of dental caries. It works by enhancing the remineralization of enamel and dentin, inhibiting the growth of bacteria, and reducing inflammation and oxidative stress in the oral cavity. While there are some limitations to its use in lab experiments, CPP-ACP remains a well-characterized compound that is likely to continue to be an important area of research in the field of dentistry.
Méthodes De Synthèse
CPP-ACP can be synthesized using a variety of methods, but the most common one is the reaction between 1-(2-fluorophenyl)cyclopentanol and 3-propyl-1H-pyrazole-5-carboxylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with a protecting agent, such as tert-butyldimethylsilyl chloride (TBDMS-Cl), to obtain the final product, CPP-ACP.
Applications De Recherche Scientifique
CPP-ACP has been extensively studied for its potential use in the prevention and treatment of dental caries. It works by enhancing the remineralization of enamel and dentin, which are the two main components of teeth. CPP-ACP is believed to work by binding to calcium and phosphate ions in saliva and forming complexes that can penetrate the tooth surface. Once inside the tooth, CPP-ACP can release calcium and phosphate ions, which can then react with the tooth mineral to form a protective layer that can resist acid attack and prevent the formation of cavities.
Propriétés
IUPAC Name |
N-[[1-(2-fluorophenyl)cyclopentyl]methyl]-5-propyl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O/c1-2-7-14-12-17(23-22-14)18(24)21-13-19(10-5-6-11-19)15-8-3-4-9-16(15)20/h3-4,8-9,12H,2,5-7,10-11,13H2,1H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDJMTAFFVLOBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NN1)C(=O)NCC2(CCCC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2,4-dihydroxyphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5596522.png)
![N'-[(2-chloro-7-methyl-3-quinolinyl)methylene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5596527.png)

![1-[(2,6-dichlorophenyl)sulfonyl]azepane](/img/structure/B5596538.png)
![3-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-3-piperidinol dihydrochloride](/img/structure/B5596540.png)
![N-{1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}nicotinamide](/img/structure/B5596545.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5596546.png)
![3,5,7-trimethyl-2-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-1H-indole](/img/structure/B5596554.png)
![6-{[6-hydroxy-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}-2-methylpyridazin-3(2H)-one](/img/structure/B5596580.png)
![4-[(diethylamino)sulfonyl]-N-3-pyridinyl-2-thiophenecarboxamide](/img/structure/B5596585.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-nitrobenzamide](/img/structure/B5596593.png)

![2-propyn-1-yl 5-[(4-fluorophenyl)amino]-5-oxopentanoate](/img/structure/B5596605.png)
![N'-[2-(allyloxy)benzylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B5596613.png)
